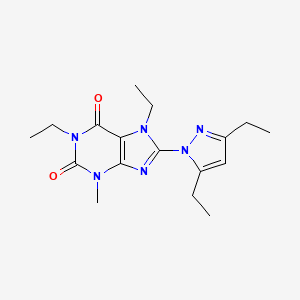
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that is used to prevent blood clots. It was first synthesized in 1959 and was approved for medical use in 1961. Since then, it has been extensively studied for its various applications in scientific research.
Mechanism of Action
Dipyridamole works by inhibiting the uptake of adenosine by platelets, which leads to an increase in the concentration of adenosine in the blood. Adenosine has several physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase, which leads to an increase in the concentration of cyclic AMP, a molecule that plays an important role in many cellular processes.
Biochemical and Physiological Effects:
Dipyridamole has been shown to have several biochemical and physiological effects. It has been shown to reduce platelet aggregation, which leads to a decrease in the risk of blood clots. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, Dipyridamole has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Dipyridamole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to its use. For example, its effects can be variable depending on the experimental conditions, and its use may not be appropriate for all types of experiments.
Future Directions
There are several future directions for research on Dipyridamole. One area of research is the development of new formulations of Dipyridamole that can improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms of action of Dipyridamole, which may lead to the development of new drugs with similar properties.
Synthesis Methods
Dipyridamole can be synthesized through a multi-step process that involves the reaction of 3,5-diethylpyrazole with ethyl acetoacetate, followed by the reaction with urea and acetic anhydride. This process yields Dipyridamole in high purity and yield.
Scientific Research Applications
Dipyridamole has been extensively studied for its applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-11-10-12(7-2)23(19-11)16-18-14-13(21(16)8-3)15(24)22(9-4)17(25)20(14)5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFMZCXXAMBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

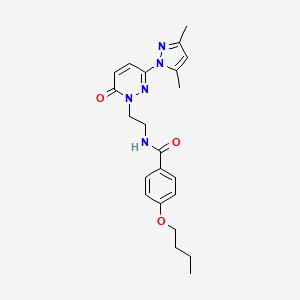
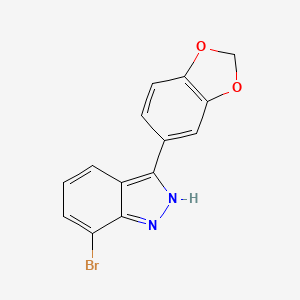
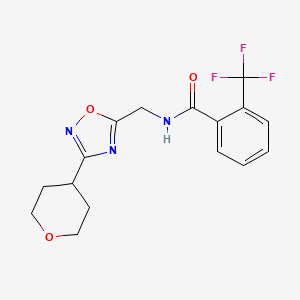
![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)


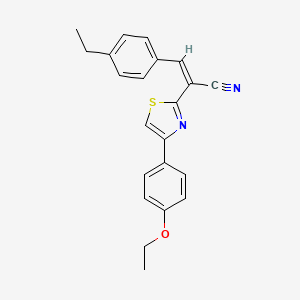

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
methanone](/img/structure/B2411835.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)